Cas no 25012-58-2 (4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate)

4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- 25012-58-2

- EN300-6963917

- 4-methylpentan-2-yl 4-methylbenzene-1-sulfonate

- SCHEMBL14778447

- 4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate

-

- インチ: 1S/C13H20O3S/c1-10(2)9-12(4)16-17(14,15)13-7-5-11(3)6-8-13/h5-8,10,12H,9H2,1-4H3

- InChIKey: RCBALZFUBNAJMO-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC(C)CC(C)C

計算された属性

- せいみつぶんしりょう: 256.11331567g/mol

- どういたいしつりょう: 256.11331567g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 51.8Ų

4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6963917-0.25g |

4-methylpentan-2-yl 4-methylbenzene-1-sulfonate |

25012-58-2 | 0.25g |

$1038.0 | 2023-05-30 | ||

| Enamine | EN300-6963917-0.1g |

4-methylpentan-2-yl 4-methylbenzene-1-sulfonate |

25012-58-2 | 0.1g |

$993.0 | 2023-05-30 | ||

| Enamine | EN300-6963917-2.5g |

4-methylpentan-2-yl 4-methylbenzene-1-sulfonate |

25012-58-2 | 2.5g |

$2211.0 | 2023-05-30 | ||

| Enamine | EN300-6963917-1.0g |

4-methylpentan-2-yl 4-methylbenzene-1-sulfonate |

25012-58-2 | 1g |

$1129.0 | 2023-05-30 | ||

| Enamine | EN300-6963917-5.0g |

4-methylpentan-2-yl 4-methylbenzene-1-sulfonate |

25012-58-2 | 5g |

$3273.0 | 2023-05-30 | ||

| Enamine | EN300-6963917-0.05g |

4-methylpentan-2-yl 4-methylbenzene-1-sulfonate |

25012-58-2 | 0.05g |

$948.0 | 2023-05-30 | ||

| Enamine | EN300-6963917-0.5g |

4-methylpentan-2-yl 4-methylbenzene-1-sulfonate |

25012-58-2 | 0.5g |

$1084.0 | 2023-05-30 | ||

| Enamine | EN300-6963917-10.0g |

4-methylpentan-2-yl 4-methylbenzene-1-sulfonate |

25012-58-2 | 10g |

$4852.0 | 2023-05-30 |

4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate 関連文献

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

4-Methylpentan-2-yl 4-methylbenzene-1-sulfonateに関する追加情報

Professional Introduction to 4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate (CAS No. 25012-58-2)

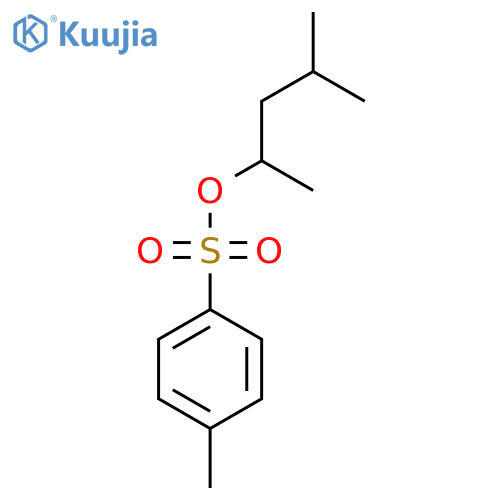

4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate, identified by the Chemical Abstracts Service number 25012-58-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a sulfonate functional group attached to a 4-methylbenzene core with an isobutyl chain (4-methylpentan-2-yl), exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.

The molecular structure of 4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate consists of a highly lipophilic isobutyl side chain and a hydrophilic sulfonate group, which creates a balance between solubility and stability. This dual nature has positioned the compound as a promising candidate for drug solubilization, surface-active applications, and as a building block in the synthesis of more complex molecules.

In recent years, the pharmaceutical industry has seen an increasing demand for sulfonate derivatives due to their ability to enhance drug bioavailability and metabolic stability. The presence of the sulfonate group in 4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate allows for strong interactions with biological targets, making it an attractive moiety for medicinal chemists. Furthermore, the isobutyl substituent contributes to favorable pharmacokinetic properties by improving lipid solubility, which is crucial for oral and topical drug delivery systems.

Recent studies have highlighted the utility of 4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate in the development of novel therapeutic agents. For instance, researchers have explored its potential as a prodrug carrier, leveraging its sulfonate functionality to enhance passive diffusion across biological membranes. This approach has shown promise in improving the delivery of hydrophobic drugs, particularly in oncology and neurology applications where efficient penetration into target tissues is essential.

The compound's structural features also make it suitable for use in materials science, particularly in the formulation of advanced polymers and coatings. The sulfonate group can act as a cross-linking agent or a modifier to enhance material properties such as flexibility and water resistance. Additionally, the aromatic ring system provides thermal stability, making it ideal for high-performance materials used in harsh environments.

From an industrial perspective, the synthesis of 4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate presents both challenges and opportunities. While traditional synthetic routes involve multi-step processes that require careful optimization, advancements in catalytic methods have made it possible to produce this compound with higher yields and reduced environmental impact. These innovations align with global trends toward green chemistry and sustainable manufacturing practices.

The role of computational chemistry in understanding the behavior of 4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate cannot be overstated. Molecular modeling techniques have enabled researchers to predict its interactions with biological targets with remarkable accuracy, facilitating faster drug discovery cycles. Furthermore, simulations have revealed insights into its conformational dynamics, which are critical for designing derivatives with improved pharmacological profiles.

In conclusion, 4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate (CAS No. 25012-58-2) represents a versatile compound with broad applications across pharmaceuticals and materials science. Its unique structural attributes—combining lipophilicity from the isobutyl chain with hydrophilicity from the sulfonate group—make it an indispensable tool for synthetic chemists and material scientists alike. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to play an increasingly important role in advancing scientific innovation.

25012-58-2 (4-Methylpentan-2-yl 4-methylbenzene-1-sulfonate) 関連製品

- 2103515-42-8(methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate)

- 1447960-47-5(3-Bromo-8-methylquinolin-2-amine)

- 1511639-15-8(2-amino-1-(2,3,5,6-tetrafluorophenyl)ethan-1-ol)

- 854706-73-3(3-(Aminomethyl)-2-methoxyphenol)

- 149872-98-0((3-phenyl-1H-pyrazol-4-yl)methanol)

- 2172282-05-0(2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid)

- 326866-17-5(FAAH inhibitor 1)

- 2172182-29-3(2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid)

- 877818-33-2(3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid)

- 2171251-96-8(2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)